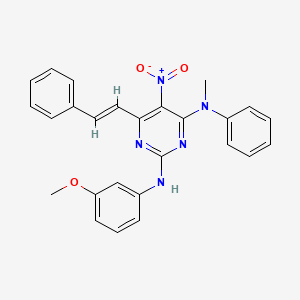![molecular formula C21H32N2O2S B5345439 2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5345439.png)
2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase inhibitors, which are designed to target the B-cell receptor signaling pathway.
作用机制
2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol targets Bruton's tyrosine kinase, which is a key regulator of B-cell receptor signaling. By inhibiting this pathway, this compound blocks the activation of downstream signaling molecules, such as AKT and ERK, which are essential for cancer cell survival and proliferation. In addition, this compound induces apoptosis, or programmed cell death, in cancer cells. These mechanisms of action make this compound a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have selective activity against cancer cells, with minimal toxicity to normal cells. It has also been shown to penetrate the blood-brain barrier, which is important for the treatment of central nervous system malignancies. In preclinical models, this compound has been shown to inhibit tumor growth and metastasis, reduce tumor burden, and prolong survival. These effects are mediated through the inhibition of B-cell receptor signaling and the induction of apoptosis.
实验室实验的优点和局限性
One advantage of 2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol is its specificity for Bruton's tyrosine kinase, which reduces off-target effects and toxicity. However, the low yield of the synthesis method and the limited availability of the compound can be a limitation for lab experiments. In addition, the complexity of the synthesis method and the need for specialized expertise can make it difficult for researchers to obtain and use this compound in their experiments.
未来方向
For the research of 2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict response to treatment, and the optimization of the synthesis method to increase yield and availability. In addition, the combination of this compound with other anti-cancer agents, such as immunotherapy and targeted therapy, is an area of active investigation. Finally, the development of this compound analogs with improved pharmacokinetic properties and potency is also an important direction for future research.
Conclusion:
In conclusion, this compound is a promising therapeutic agent for the treatment of cancer. Its selective activity against cancer cells, specificity for Bruton's tyrosine kinase, and ability to penetrate the blood-brain barrier make it an attractive candidate for further development. However, the limited availability of the compound and the complexity of the synthesis method can be a challenge for researchers. Future research directions include the optimization of the synthesis method, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict response to treatment.
合成方法
The synthesis of 2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol involves several steps, including the preparation of the thiomorpholine intermediate, the coupling of the piperidine moiety, and the final reduction of the ketone group. The process is complex and requires expertise in organic chemistry. The yield of the final product is relatively low, which limits its availability for research purposes.
科学研究应用
2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by blocking the B-cell receptor signaling pathway. In addition, this compound has demonstrated synergistic effects when combined with other anti-cancer agents, such as chemotherapy and immunotherapy. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of this compound in human patients.
属性
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S/c1-21(2,25)10-7-17-3-5-18(6-4-17)20(24)23-11-8-19(9-12-23)22-13-15-26-16-14-22/h3-6,19,25H,7-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCFSPNNLAZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-methoxyphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5345357.png)
![2-methyl-4-{4-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5345361.png)
![N-[4-({[(2-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5345362.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5345371.png)


![N,N-dimethyl-N'-(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)ethane-1,2-diamine](/img/structure/B5345395.png)
![methyl N-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-L-alaninate](/img/structure/B5345407.png)
![1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5345415.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345426.png)

![N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5345462.png)
![(4aS*,8aR*)-1-propyl-6-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345476.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)